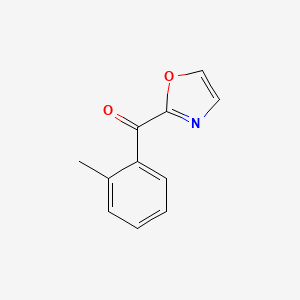

2-(2-Methylbenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

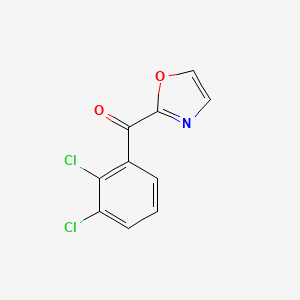

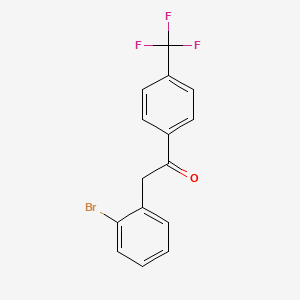

2-(2-Methylbenzoyl)oxazole is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are important in medicinal chemistry due to their wide spectrum of biological activities . The empirical formula of 2-(2-Methylbenzoyl)oxazole is C11H9NO2 and it has a molecular weight of 187.19 .

Synthesis Analysis

Oxazole compounds, including 2-(2-Methylbenzoyl)oxazole, can be synthesized using various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

Oxazoles, including 2-(2-Methylbenzoyl)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can undergo direct arylation and alkenylation reactions efficiently catalyzed by palladium . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methylbenzoyl)oxazole include a molecular weight of 187.19 and a density of 1.171g/cm3 . The boiling point is 328.4ºC at 760 mmHg .Applications De Recherche Scientifique

Metal-Induced Tautomerization and Transmetalation

2-(2-Methylbenzoyl)oxazole and its related compounds, such as oxazole and thiazole molecules, have been investigated for their ability to undergo metal-induced tautomerization. Studies have shown that these molecules can transform into their corresponding carbene tautomers when N-coordinated to manganese(i). This transformation occurs through acid-base reactions, leading to transmetalation to gold(i), offering insights into the behavior of these molecules in heterometallic systems (Ruiz & Perandones, 2009).

Gold-Catalyzed Oxidation Strategy in Oxazole Synthesis

The compound has also been studied in the context of oxazole synthesis. Research indicates that a gold-catalyzed oxidation strategy can be effectively used for the modular synthesis of 2,4-oxazole. The process involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, highlighting the potential of 2-(2-Methylbenzoyl)oxazole in facilitating complex chemical transformations (Luo et al., 2012).

Quantum-Chemical Simulation of Interactions

The interaction of 2-methyl-5,7-dinitrobenzo[d]oxazole, a compound structurally related to 2-(2-Methylbenzoyl)oxazole, with tetrahydride borate ion has been studied using quantum-chemical modeling. This study provides valuable insights into the electronic structure and potential reaction pathways, showcasing the compound's relevance in advanced chemical modeling and simulation (Blokhin et al., 2019).

Structural and Electronic Studies

Further research has explored the spatial and electronic structure of 2-methyl-5,7-dinitrobenzo[d]oxazole, emphasizing its potential in the synthesis of hydride σ-adducts. The findings from quantum-chemical studies align well with experimental data, indicating the robustness of the computational methods used and confirming the potential of such compounds in synthesizing new derivatives with potential biological applications (Mukhtorov et al., 2019).

Orientations Futures

Oxazole derivatives, including 2-(2-Methylbenzoyl)oxazole, continue to be a significant area of research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely focus on the synthesis of diverse oxazole derivatives and screening them for various biological activities . Additionally, advancements in synthetic strategies for oxazole derivatives are also a key area of future research .

Propriétés

IUPAC Name |

(2-methylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHRYSRGUSAEID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642068 |

Source

|

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzoyl)oxazole | |

CAS RN |

898759-53-0 |

Source

|

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.